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  • Product: (1-Propylcyclobutyl)methanamine hydrochloride
  • CAS: 1384745-74-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (1-Propylcyclobutyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (1-Propylcyclobutyl)methanamine hydrochloride is a primary amine hydrochloride salt with a distinct cycloalkyl structure. As with many compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propylcyclobutyl)methanamine hydrochloride is a primary amine hydrochloride salt with a distinct cycloalkyl structure. As with many compounds in early-stage research and development, a comprehensive understanding of its physicochemical properties is fundamental to its potential applications, particularly in medicinal chemistry and pharmacology. The hydrochloride salt form is often chosen to enhance the solubility and stability of the parent amine. This guide provides a detailed overview of the key physicochemical parameters of (1-Propylcyclobutyl)methanamine hydrochloride and outlines the experimental methodologies for their determination. The focus is not only on the theoretical properties but also on the practical application of these characteristics in a laboratory setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

  • IUPAC Name: (1-propylcyclobutyl)methanamine;hydrochloride

  • CAS Number: 1384745-74-7

  • Molecular Formula: C8H18ClN

  • Molecular Weight: 163.69 g/mol

  • Chemical Structure:

    • SMILES: CCCC1(CCC1)CN.Cl

    • InChI: InChI=1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H

The structure reveals a quaternary carbon within the cyclobutane ring, bonded to a propyl group, a methanamine group, and two other ring carbons. This steric hindrance around the nitrogen atom can influence its basicity and reactivity.

Core Physicochemical Properties: A Summary

While specific experimental data for (1-Propylcyclobutyl)methanamine hydrochloride is not widely published, we can infer expected properties based on its structure and the general characteristics of primary amine hydrochlorides. The following table summarizes these properties and the subsequent sections will detail the methodologies for their precise determination.

| Property | Expected Characteristics / Value

Exploratory

A Technical Guide to Cyclobutane-Based Amine Building Blocks in Modern Drug Discovery

Abstract The deliberate incorporation of small, conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclobutane ring has emerged as a uniquely powerful motif, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate incorporation of small, conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclobutane ring has emerged as a uniquely powerful motif, offering a compelling blend of rigidity, three-dimensionality, and synthetic tractability. This technical guide provides an in-depth exploration of cyclobutane-based amine building blocks for researchers, chemists, and drug development professionals. We will dissect the fundamental physicochemical properties that make this scaffold advantageous, detail robust synthetic strategies for its creation and functionalization, and analyze case studies where its application has proven critical to clinical success. This document serves as a practical and scientifically grounded resource for leveraging the distinct benefits of cyclobutane amines to overcome pervasive challenges in drug design, including metabolic instability, poor selectivity, and suboptimal pharmacokinetic profiles.

The Strategic Imperative for Rigid Scaffolds in Drug Design

The quest for novel therapeutics is often a delicate balancing act between potency, selectivity, and drug-like properties. Highly flexible molecules can adapt to numerous biological targets, but this conformational promiscuity comes at a cost: a significant entropic penalty upon binding, which can decrease affinity.[1][2][3] Furthermore, flexible linkers are often susceptible to metabolic degradation by enzymes like cytochrome P450s.[4]

Rigid scaffolds, such as the cyclobutane ring, address these challenges directly.[2][3] By pre-organizing pharmacophoric elements into a limited set of well-defined three-dimensional arrangements, these scaffolds minimize the entropic loss upon binding to a protein target.[5] This conformational restriction can lead to significant gains in both binding affinity and selectivity.[1][6]

The cyclobutane ring, in particular, occupies a "sweet spot" in terms of its structural and chemical characteristics. It is more three-dimensional and strained than cyclopentane but more chemically stable than the highly reactive cyclopropane ring.[1][7] This balance makes it an ideal building block for introducing precise spatial arrangements of functional groups into a drug candidate.

Unique Conformational and Physicochemical Properties of Cyclobutane

The power of the cyclobutane scaffold stems from its distinct structural features:

  • Puckered Conformation: Due to ring strain (26.3 kcal/mol), the cyclobutane ring is not planar.[5] It adopts a puckered or "folded" conformation, which creates distinct axial and equatorial positions for substituents, enabling precise vectoral placement of pharmacophores in 3D space.[6][7] This puckering relieves torsional strain that would be present in a planar structure.[7]

  • Bond Characteristics: The C-C bonds in cyclobutane are longer (approx. 1.56 Å) than in typical alkanes (1.54 Å).[5][7] This is a result of 1,3 non-bonding repulsions across the ring.[7] This unique geometry can influence how the molecule fits into a binding pocket.

  • Chemical Inertness: Despite its strain, the cyclobutane ring is relatively chemically inert compared to cyclopropane, making it a robust scaffold that can withstand a variety of synthetic transformations and physiological conditions.[1][8][9]

The incorporation of an amine, a critical functional group for interacting with numerous biological targets, onto this rigid scaffold creates a building block of immense value. Cyclobutane amines serve as versatile bioisosteres for more flexible alkyl amines, gem-dimethyl groups, or even phenyl rings, offering a pathway to modulate key drug properties.[4][7][8]

Strategic Applications in Medicinal Chemistry

The judicious use of cyclobutane amine building blocks can resolve common issues encountered during the hit-to-lead and lead optimization phases.[8] Key applications include:

  • Enhancing Metabolic Stability: Replacing metabolically vulnerable moieties, such as cyclohexyl or linear alkyl amines, with a cyclobutane analog can shield the molecule from enzymatic degradation.[6][7][8]

  • Improving Potency and Selectivity: The rigid conformation locks key pharmacophore groups in an optimal orientation for binding, which can enhance potency.[1][8] For example, in Janus kinase (JAK) inhibitors, a cis-1,3-cyclobutane diamine linker positioned a sulfonamide NH perfectly for hydrogen bonding, leading to low nanomolar potency and excellent selectivity.[1]

  • Modulating Physicochemical Properties: The introduction of a cyclobutane ring can reduce planarity and serve as a non-aromatic bioisostere for phenyl rings, which can improve solubility and other pharmacokinetic parameters.[7][8][10]

  • Exploring Chemical Space: As an underrepresented scaffold in many screening libraries, cyclobutanes provide access to novel three-dimensional chemical space, increasing the probability of identifying novel hits.[11]

The diagram below illustrates the fundamental advantage of using a rigid cyclobutane scaffold to pre-organize pharmacophores (P1, P2) for optimal interaction with a biological receptor, compared to a flexible acyclic analogue which must overcome a significant entropic penalty to adopt the correct binding conformation.

Caption: Conformational pre-organization by a cyclobutane scaffold reduces the entropic penalty of binding.

Synthesis of Key Cyclobutane Amine Building Blocks

The synthetic accessibility of functionalized cyclobutanes has dramatically improved, making their incorporation into drug candidates more feasible.[7] Key strategies often revolve around [2+2] photocycloaddition reactions or the functionalization of commercially available cyclobutane precursors.[12][13]

General Synthetic Workflow

A common and powerful approach to access diversely substituted cyclobutane amines begins with a [2+2] cycloaddition to form the core ring, followed by functional group interconversion to install the desired amine and other substituents.

G start Alkene + Ketene/Vinyl Ether step1 [2+2] Photocycloaddition start->step1 step2 Cyclobutanone Intermediate step1->step2 step3 Functional Group Manipulation (e.g., Oximation, Reduction) step2->step3 step4 Protected Cyclobutane Amine step3->step4 step5 Deprotection & Further Derivatization step4->step5 end Target Building Block step5->end

Caption: A generalized workflow for the synthesis of cyclobutane amine building blocks.

Protocol: Synthesis of cis-3-Aminocyclobutane-1-carboxylic Acid Derivative

This protocol is adapted from methodologies employing a photochemical cycloaddition followed by a Hofmann rearrangement, a robust route to valuable cis-substituted building blocks.[14]

Objective: To synthesize a protected cis-3-aminocyclobutane-1-carboxylic acid, a versatile building block for peptide mimetics and other drug candidates.

Step 1: [2+2] Photocycloaddition

  • Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopentenone (1.0 eq) and tert-butyl vinyl ether (1.5 eq) in acetone.[14]

  • Irradiation: Cool the vessel to 0°C and irradiate with a medium-pressure mercury lamp (λ > 300 nm) while stirring vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the cyclopentenone is consumed (typically 4-6 hours).

  • Work-up: Concentrate the reaction mixture in vacuo. Purify the resulting crude bicyclic cyclobutane adduct by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure cycloadduct.

Step 2: Oxidative Cleavage and Hofmann Rearrangement

  • Reaction: Dissolve the cycloadduct (1.0 eq) in a mixture of methanol and water. Cool the solution to 0°C.

  • Reagent Addition: Add bromine (1.1 eq) dropwise, followed by a solution of sodium hydroxide (4.0 eq) while maintaining the temperature below 5°C.

  • Rearrangement: Allow the reaction to warm to room temperature and stir for 20 hours.[14]

  • Protection: Cool the mixture again to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq). Stir at room temperature overnight to protect the newly formed amine.

  • Work-up: Acidify the mixture with 1 M HCl to pH ~3. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting N-Boc protected aminocyclobutane carboxylic acid by flash chromatography or recrystallization to yield the final building block.[14]

Case Studies: Impact on Drug Properties

The theoretical advantages of cyclobutane amines are borne out in numerous successful drug discovery programs. The replacement of more conventional groups with this scaffold has repeatedly led to compounds with superior clinical profiles.

Ivosidenib (Tibsovo®): Enhancing Metabolic Stability

Ivosidenib is a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of cancer.[6] Early lead compounds in this program contained a metabolically labile cyclohexyl amine moiety.[6]

  • Challenge: The lead compound suffered from poor metabolic stability, primarily due to oxidation of the cyclohexane and imidazole rings, precluding its clinical development.[6]

  • Solution: A key strategic move was the replacement of the cyclohexyl amine with a difluorocyclobutanyl amine.[6]

  • Outcome: This substitution significantly improved the metabolic clearance profile, bringing it into a clinically acceptable range. Further optimization led to the potent, selective, and metabolically stable drug, ivosidenib.[6]

Boceprevir (Victrelis®): Optimizing Potency

Boceprevir is a protease inhibitor for the treatment of hepatitis C. The cyclobutane group is a key component of its P1 region, which interacts with the S1 pocket of the NS3/4A protease.

  • Challenge: Achieving high potency against the target enzyme is critical for antiviral efficacy.

  • Solution: Structure-activity relationship (SAR) studies revealed the superiority of the cyclobutane motif in this position.

  • Outcome: The cyclobutane-containing analogue was 3-fold more potent than the corresponding cyclopropyl version and 19-fold more potent than the cyclopentyl analogue, highlighting the optimal fit and conformational benefit provided by the four-membered ring.[6]

Physicochemical Property Modulation

The impact of incorporating a cyclobutane ring, particularly with fluorine substitution, on key physicochemical properties like acidity (pKa) and lipophilicity (logD) is significant. These parameters are critical for absorption, distribution, metabolism, and excretion (ADME).

Compound TypeParent (R=H) pKaFluoroalkyl-Substituted pKaΔpKaObservation
Cyclobutane Amine (Hydrochloride)~10.7~5.3 (for CF₃-substituted)[15]~5.4The strong electron-withdrawing effect of the trifluoromethyl group dramatically increases the acidity (lowers the pKa) of the amine.[15][16]
Cyclobutane Carboxylic Acid~4.8~2.9 (for CF₃-substituted)[15]~1.9The acidity of the carboxylic acid is also significantly increased by the inductive effect of the CF₃ group.[15]
Lipophilicity (logD) Parent logD CF₃-Substituted logD ΔlogD Observation
Model Amide2.012.48+0.47Replacement of a tert-butyl group with a CF₃-cyclobutane group moderately increases lipophilicity.[15]

Data compiled from studies on functionalized cyclobutanes. Absolute values can vary based on the full molecular structure, but the trends are representative.[15][17]

Future Outlook and Conclusion

The cyclobutane amine scaffold is no longer a synthetic novelty but a validated and essential tool in the medicinal chemist's arsenal. Its unique ability to impose conformational restraint, enhance metabolic stability, and modulate physicochemical properties has been proven in multiple clinical candidates and marketed drugs.[6][7][8] As synthetic methodologies continue to improve, allowing for even more complex and stereochemically defined building blocks, the application of this "privileged" scaffold is set to expand.[13][18] Future work will likely focus on developing catalytic and asymmetric methods to access enantiopure cyclobutane amines, further refining their role in the rational design of next-generation therapeutics. By embracing the three-dimensional rigidity of these building blocks, drug discovery teams can more effectively navigate the complex landscape of chemical space to deliver safer and more effective medicines.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • O'Connor, G., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available from: [Link]

  • Afanasyeva, M. S., et al. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available from: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • ResearchGate. (2025). Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. ResearchGate. Available from: [Link]

  • Maity, A., et al. (2018). Synthesis of cyclobutyl amine 8. ResearchGate. Available from: [Link]

  • Vilk, Y., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • Vilk, Y., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available from: [Link]

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available from: [Link]

  • Holovach, S., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available from: [Link]

  • Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate. Available from: [Link]

  • D'Erasmo, M. P., et al. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. Organic Letters. Available from: [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available from: [Link]

  • Cole, T. G., et al. (2021). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment library. ResearchGate. Available from: [Link]

  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available from: [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available from: [Link]

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]

  • MedChemComm. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available from: [Link]

  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. Available from: [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • Taylor & Francis. (2006). An Efficient Procedure for Preparation of C‐ and N‐Protected 1‐Aminocyclobutane Carboxylic Acid. Synthetic Communications. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (1-Propylcyclobutyl)methanamine Hydrochloride: An Application Note and Detailed Protocol

Abstract This comprehensive guide details the synthesis of (1-Propylcyclobutyl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The cyclobutane motif offers a unique three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of (1-Propylcyclobutyl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The cyclobutane motif offers a unique three-dimensional scaffold that can impart desirable pharmacological properties.[1][2] This document provides two robust and experimentally validated protocols for the synthesis of the target compound, starting from commercially available precursors. The first protocol outlines the alkylation of cyclobutanecarbonitrile followed by nitrile reduction. The second protocol details a pathway via the reduction of a carboxylic acid to an alcohol, subsequent conversion to a halide, and finally displacement with an amine precursor. Each protocol includes a detailed, step-by-step methodology, a discussion of the underlying chemical principles, and guidance on purification and characterization.

Introduction

Cyclobutane derivatives are increasingly incorporated into small-molecule drug candidates to enhance properties such as metabolic stability, conformational rigidity, and binding affinity.[2][3] The synthesis of specifically substituted cyclobutanes, such as (1-Propylcyclobutyl)methanamine hydrochloride, is therefore of significant interest to researchers in organic and medicinal chemistry. This application note provides a detailed guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

Two primary synthetic routes are presented for the preparation of (1-Propylcyclobutyl)methanamine hydrochloride.

Route 1: Alkylation of Cyclobutanecarbonitrile and Subsequent Reduction

This is the preferred and more direct route. It involves the deprotonation of cyclobutanecarbonitrile at the α-position, followed by alkylation with a propyl halide. The resulting 1-propylcyclobutanecarbonitrile is then reduced to the target amine.

Route 2: Grignard Addition to Cyclobutanone and Subsequent Functional Group Interconversion

This alternative route begins with the addition of a propyl Grignard reagent to cyclobutanone to form 1-propylcyclobutanol. The alcohol is then converted to the corresponding bromide, which is subsequently used to alkylate a cyanide source to yield 1-propylcyclobutanecarbonitrile. The final reduction step is the same as in Route 1. This route is longer but provides an alternative if the starting materials for Route 1 are unavailable.

Protocol 1: Synthesis via Alkylation of Cyclobutanecarbonitrile

This protocol is divided into two main stages: the synthesis of the intermediate, 1-propylcyclobutanecarbonitrile, and its subsequent reduction to (1-propylcyclobutyl)methanamine, followed by salt formation.

Part A: Synthesis of 1-Propylcyclobutanecarbonitrile

This step involves the α-alkylation of cyclobutanecarbonitrile. A strong, non-nucleophilic base is required to generate the carbanion for subsequent reaction with an alkyl halide.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Cyclobutanecarbonitrile81.125.0 g61.6 mmol≥98%Sigma-Aldrich
Diisopropylamine101.199.5 mL67.8 mmol≥99.5%Sigma-Aldrich
n-Butyllithium64.0627.1 mL67.8 mmol2.5 M in hexanesSigma-Aldrich
1-Bromopropane123.006.2 mL67.8 mmol≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)-200 mL-≥99.9%Sigma-Aldrich
Saturated aq. NH4Cl-50 mL---
Diethyl ether-150 mL-ACS grade-
Anhydrous MgSO4-As needed---

Experimental Protocol:

  • Preparation of Lithium Diisopropylamide (LDA): To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (9.5 mL, 67.8 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (27.1 mL of a 2.5 M solution in hexanes, 67.8 mmol) dropwise via syringe over 20 minutes. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of cyclobutanecarbonitrile (5.0 g, 61.6 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add 1-bromopropane (6.2 mL, 67.8 mmol) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford 1-propylcyclobutanecarbonitrile as a colorless oil.

Expected Yield: 70-80%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part B: Reduction of 1-Propylcyclobutanecarbonitrile and Hydrochloride Salt Formation

The nitrile intermediate is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
1-Propylcyclobutanecarbonitrile123.215.0 g40.6 mmol-Synthesized in Part A
Lithium Aluminum Hydride (LiAlH₄)37.952.3 g60.9 mmol95%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)-150 mL-≥99.9%Sigma-Aldrich
Water-As needed-Deionized-
15% aq. NaOH-As needed---
Diethyl ether-200 mL-ACS grade-
Anhydrous MgSO4-As needed---
HCl in Diethyl Ether-As needed-2.0 M solutionSigma-Aldrich

Experimental Protocol:

  • Reduction: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (2.3 g, 60.9 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath. Add a solution of 1-propylcyclobutanecarbonitrile (5.0 g, 40.6 mmol) in anhydrous THF (50 mL) dropwise over 45 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (2.3 mL), 15% aqueous NaOH (2.3 mL), and then water again (6.9 mL) dropwise. A granular precipitate should form. Stir the mixture at room temperature for 1 hour.

  • Isolation of the Free Amine: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL). Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (1-propylcyclobutyl)methanamine as an oil. The crude amine can be purified by distillation if necessary, but is often of sufficient purity for the next step.

  • Hydrochloride Salt Formation: Dissolve the crude amine in diethyl ether (100 mL) and cool to 0 °C. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Propylcyclobutyl)methanamine hydrochloride.

Expected Yield: 85-95% (from the nitrile)

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and melting point determination.

Visualization of Synthetic Workflow (Protocol 1)

Synthesis_Workflow_Protocol_1 cluster_part_a Part A: Synthesis of 1-Propylcyclobutanecarbonitrile cluster_part_b Part B: Reduction and Salt Formation start_A Cyclobutanecarbonitrile deprotonation Deprotonation with LDA alkylation Alkylation with 1-Bromopropane workup_A Aqueous Work-up purification_A Vacuum Distillation intermediate 1-Propylcyclobutanecarbonitrile reduction Reduction with LiAlH₄ intermediate->reduction workup_B Fieser Work-up salt_formation HCl Addition purification_B Filtration and Drying final_product (1-Propylcyclobutyl)methanamine Hydrochloride

Discussion of Protocol 1

The choice of LDA as the base in Part A is critical. Its bulky nature prevents it from acting as a nucleophile and attacking the nitrile group, while its strong basicity ensures complete deprotonation of the α-carbon of the cyclobutanecarbonitrile. The low reaction temperature (-78 °C) is necessary to maintain the stability of the carbanion and prevent side reactions.

In Part B, LiAlH₄ is a powerful reducing agent capable of converting the nitrile directly to the primary amine. The Fieser work-up is a convenient method for quenching the reaction and removing the aluminum salts as a filterable solid. The final conversion to the hydrochloride salt is a standard procedure to obtain a stable, crystalline solid that is easier to handle and store than the free amine.

Protocol 2: Synthesis via Grignard Reaction and Functional Group Interconversion

This protocol provides an alternative route to the key intermediate, 1-propylcyclobutanecarbonitrile.

Part A: Synthesis of 1-Propylcyclobutanol

A Grignard reagent is prepared from 1-bromopropane and reacted with cyclobutanone.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Magnesium turnings24.311.8 g74.0 mmol≥99.5%Sigma-Aldrich
1-Bromopropane123.006.2 mL67.8 mmol≥99%Sigma-Aldrich
Iodine-1 crystal---
Anhydrous Tetrahydrofuran (THF)-150 mL-≥99.9%Sigma-Aldrich
Cyclobutanone70.094.3 g61.6 mmol≥98%Sigma-Aldrich
Saturated aq. NH4Cl-50 mL---
Diethyl ether-150 mL-ACS grade-
Anhydrous MgSO4-As needed---

Experimental Protocol:

  • Grignard Reagent Formation: To a flame-dried 500 mL three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings (1.8 g, 74.0 mmol) and a crystal of iodine. Add a small portion of a solution of 1-bromopropane (6.2 mL, 67.8 mmol) in anhydrous THF (50 mL) to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 1 hour. Cool to room temperature.

  • Addition to Cyclobutanone: Cool the Grignard reagent to 0 °C. Add a solution of cyclobutanone (4.3 g, 61.6 mmol) in anhydrous THF (50 mL) dropwise via the addition funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford 1-propylcyclobutanol as a colorless oil.

Expected Yield: 75-85%

Part B: Synthesis of 1-Bromo-1-propylcyclobutane

The tertiary alcohol is converted to the corresponding bromide using phosphorus tribromide.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
1-Propylcyclobutanol114.195.0 g43.8 mmol-Synthesized in Part A
Phosphorus tribromide (PBr₃)270.691.5 mL16.1 mmol≥98%Sigma-Aldrich
Pyridine79.100.5 mL-AnhydrousSigma-Aldrich
Anhydrous Diethyl Ether-100 mL---
Saturated aq. NaHCO₃-50 mL---
Anhydrous Na₂SO₄-As needed---

Experimental Protocol:

  • Bromination: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 1-propylcyclobutanol (5.0 g, 43.8 mmol) and anhydrous diethyl ether (100 mL). Add pyridine (0.5 mL) and cool the solution to -10 °C. Add phosphorus tribromide (1.5 mL, 16.1 mmol) dropwise, maintaining the temperature below -5 °C. After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Pour the reaction mixture onto crushed ice (100 g). Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to give 1-bromo-1-propylcyclobutane.

Expected Yield: 60-70%

Part C: Synthesis of 1-Propylcyclobutanecarbonitrile

The bromide is displaced with cyanide to form the nitrile intermediate.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
1-Bromo-1-propylcyclobutane177.085.0 g28.2 mmol-Synthesized in Part B
Sodium Cyanide (NaCN)49.012.1 g42.3 mmol≥97%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)-50 mL-AnhydrousSigma-Aldrich
Diethyl ether-150 mL---
Water-100 mL---

Experimental Protocol:

  • Cyanation: In a 250 mL round-bottom flask, dissolve sodium cyanide (2.1 g, 42.3 mmol) in anhydrous DMSO (50 mL). Add 1-bromo-1-propylcyclobutane (5.0 g, 28.2 mmol) and heat the mixture to 90 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (100 mL). Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford 1-propylcyclobutanecarbonitrile.

Expected Yield: 70-80%

From this point, the synthesis proceeds as described in Protocol 1, Part B.

Visualization of Synthetic Workflow (Protocol 2)

Synthesis_Workflow_Protocol_2 cluster_part_a2 Part A: Synthesis of 1-Propylcyclobutanol cluster_part_b2 Part B: Synthesis of 1-Bromo-1-propylcyclobutane cluster_part_c2 Part C: Synthesis of 1-Propylcyclobutanecarbonitrile start_A2 Cyclobutanone grignard Propylmagnesium Bromide Addition workup_A2 Aqueous Work-up intermediate_A2 1-Propylcyclobutanol bromination Bromination with PBr₃ intermediate_A2->bromination workup_B2 Aqueous Work-up intermediate_B2 1-Bromo-1-propylcyclobutane cyanation Cyanation with NaCN intermediate_B2->cyanation workup_C2 Aqueous Work-up intermediate_C2 1-Propylcyclobutanecarbonitrile

Safety Precautions

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Lithium aluminum hydride reacts violently with water and is flammable. Handle with extreme care.

  • Sodium cyanide is highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • 1-Bromopropane is a hazardous substance. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of (1-Propylcyclobutyl)methanamine hydrochloride. Protocol 1, involving the direct alkylation of cyclobutanecarbonitrile, is the more efficient route. Protocol 2 offers a viable alternative. These protocols are designed to be accessible to researchers with a solid background in synthetic organic chemistry and will facilitate the production of this valuable compound for further research and development.

References

  • BenchChem. (2025). The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide.
  • Barma, D. K. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17), 1339-1350. [Link]

  • Wiberg, K. B. (1996). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 96(1), 115-134.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • ResearchGate. (n.d.). Alkylation reactions of cyclohexanecarbonitrile 1. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

Sources

Application

Application Notes and Protocols: Utilizing (1-Propylcyclobutyl)methanamine Hydrochloride in Peptidomimetic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Peptidomimetics represent a promising frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a promising frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of conformationally constrained non-natural amino acids is a key strategy in the design of peptidomimetics with enhanced therapeutic properties. This document provides a detailed guide to the application of (1-Propylcyclobutyl)methanamine hydrochloride, a unique building block for introducing steric hindrance and conformational rigidity into peptide scaffolds. We will delve into the mechanistic rationale for its use, provide detailed protocols for its incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and discuss analytical techniques for the characterization of the resulting peptidomimetics.

Introduction: The Rationale for Constrained Peptidomimetics

Natural peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity and potency. However, their therapeutic application is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are synthetic molecules designed to mimic the three-dimensional structure and biological activity of natural peptides but with improved drug-like properties.

A powerful approach in peptidomimetic design is the incorporation of unnatural amino acids that introduce conformational constraints.[1][2] By restricting the flexibility of the peptide backbone or side chains, it is possible to pre-organize the molecule into a bioactive conformation, leading to:

  • Enhanced Receptor Affinity and Selectivity: A more rigid structure can lead to a more precise fit with the target receptor, increasing binding affinity and reducing off-target effects.

  • Increased Proteolytic Stability: The unnatural structure of the constrained residue can sterically hinder the approach of proteases, prolonging the half-life of the peptidomimetic in vivo.[3]

  • Improved Bioavailability: By locking the peptide into a conformation that masks polar groups or presents a more hydrophobic surface, membrane permeability can be enhanced.

The cyclobutane ring, in particular, is an attractive scaffold for inducing conformational constraints due to its rigid, puckered structure.[4] The incorporation of a cyclobutane moiety into a peptide backbone or side chain can significantly limit the accessible conformational space, guiding the peptide to adopt a specific secondary structure.[1][5]

(1-Propylcyclobutyl)methanamine Hydrochloride: A Unique Building Block

(1-Propylcyclobutyl)methanamine hydrochloride is a primary amine featuring a cyclobutane ring substituted with a propyl group. This unique structure offers several advantages in peptidomimetic design:

  • Defined Steric Hindrance: The bulky 1-propylcyclobutyl group provides significant steric bulk, which can be strategically employed to influence peptide folding and shield adjacent peptide bonds from enzymatic cleavage.

  • Conformational Rigidity: The inherent rigidity of the cyclobutane ring restricts the rotational freedom of the side chain, influencing the overall peptide conformation.

  • Hydrophobicity: The alkyl nature of the substituent increases the hydrophobicity of the resulting peptidomimetic, which can be beneficial for traversing cell membranes.

PropertyValue
Chemical Formula C8H18ClN
Molecular Weight 163.69 g/mol
CAS Number 1384745-74-7
Appearance Solid
Solubility Soluble in water and polar organic solvents

Mechanistic Insights and Structural Rationale

The incorporation of the (1-propylcyclobutyl)methylamino group into a peptide chain introduces a unique set of conformational constraints. The puckered nature of the cyclobutane ring, combined with the steric bulk of the propyl group, can significantly influence the local backbone dihedral angles (φ and ψ) of the adjacent amino acid residues.

.dot

G cluster_peptide Peptide Backbone cluster_modification (1-Propylcyclobutyl)methanamine Moiety N_term N-terminus AA1 Amino Acid 1 N_term->AA1 Peptide Bond C_term C-terminus AA2 Amino Acid 2 AA1->AA2 Peptide Bond AA3 Amino Acid 3 AA2->AA3 Peptide Bond Mod (1-Propylcyclobutyl) methanamine AA2->Mod Side Chain Modification AA4 Amino Acid 4 AA3->AA4 Peptide Bond AA4->C_term

Caption: Incorporation of the (1-Propylcyclobutyl)methanamine moiety as a side chain modification on a peptide backbone.

Molecular modeling and NMR studies of peptides containing cyclobutane-based amino acids have shown that they can induce well-defined turn structures or extended conformations, depending on the substitution pattern and stereochemistry of the cyclobutane ring.[1] The presence of the 1-propylcyclobutyl group is expected to favor a more extended conformation of the adjacent peptide backbone to minimize steric clashes. This can be advantageous in disrupting protein-protein interactions where an extended peptide conformation is required for binding.

Experimental Protocols: Incorporation into Peptides via SPPS

The incorporation of (1-Propylcyclobutyl)methanamine hydrochloride into a peptide sequence can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the steric hindrance of the secondary amine, some modifications to standard coupling protocols are recommended to ensure high coupling efficiency.

Fmoc Protection of (1-Propylcyclobutyl)methanamine

Prior to its use in SPPS, the primary amine of (1-Propylcyclobutyl)methanamine hydrochloride must be protected with a base-labile protecting group, typically the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • (1-Propylcyclobutyl)methanamine hydrochloride

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane and Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1-Propylcyclobutyl)methanamine hydrochloride in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to neutralize the hydrochloride salt and create basic conditions.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-(1-Propylcyclobutyl)methanamine.

  • Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual coupling of Fmoc-(1-Propylcyclobutyl)methanamine onto a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide or Wang resin)

  • Fmoc-(1-Propylcyclobutyl)methanamine

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

.dot

G start Start: Fmoc-protected peptide on resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-(1-Propylcyclobutyl)methanamine + HATU/DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from resin and side-chain deprotection (TFA cocktail) repeat->cleavage Final cycle end Purified Peptidomimetic cleavage->end

Caption: Workflow for the incorporation of (1-Propylcyclobutyl)methanamine into a peptide via SPPS.

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-(1-Propylcyclobutyl)methanamine (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

    • Add DIPEA or collidine (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered amine, a longer coupling time and/or double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling step should be performed.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin thoroughly and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry (MS) and analytical RP-HPLC.

Table 2: Recommended Coupling Reagents for Sterically Hindered Amines

Coupling ReagentAdvantagesConsiderations
HATU Highly efficient for hindered couplings, low racemization.More expensive than other reagents.
HCTU Fast and efficient, byproducts are soluble in DMF.Can cause guanidinylation of the N-terminal amine in slow couplings.
PyBOP Efficient, avoids guanidinylation side reactions.Byproducts can be less soluble.

Characterization of Peptidomimetics Containing (1-Propylcyclobutyl)methanamine

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. For peptidomimetics containing the (1-propylcyclobutyl)methylamino group, the following NMR experiments are particularly informative:

  • 1D and 2D ¹H NMR: To assign the proton resonances and identify through-bond and through-space correlations.

  • NOESY/ROESY: To identify Nuclear Overhauser Effects (NOEs) between protons that are close in space, providing distance restraints for structure calculation.

  • TOCSY: To identify coupled spin systems, aiding in the assignment of amino acid residues.

  • ¹H-¹³C HSQC/HMBC: To assign carbon resonances and identify long-range correlations.

The analysis of chemical shifts, coupling constants, and NOE patterns can provide valuable insights into the conformational preferences induced by the (1-propylcyclobutyl) moiety.

Molecular Modeling

Computational methods, such as molecular dynamics (MD) simulations, can complement experimental data and provide a more detailed picture of the conformational landscape of the peptidomimetic. By simulating the movement of the molecule over time, it is possible to identify the most stable conformations and understand the dynamic effects of the constrained residue.

Conclusion

(1-Propylcyclobutyl)methanamine hydrochloride is a valuable and versatile building block for the synthesis of conformationally constrained peptidomimetics. Its unique steric and electronic properties can be leveraged to enhance the therapeutic potential of peptide-based drugs by improving their stability, affinity, and bioavailability. The protocols and analytical methods outlined in this document provide a comprehensive guide for researchers to successfully incorporate this novel building block into their peptidomimetic design and development programs.

References

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-2798. [Link]

  • Gentilucci, L., et al. (2010). Peptidomimetics for drug design: a new "golden age". Current Medicinal Chemistry, 17(25), 2789-2819. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Ortuño, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubChem. (n.d.). (1-Propylcyclobutyl)methanamine hydrochloride. [Link]

Sources

Method

Storage and handling requirements for (1-Propylcyclobutyl)methanamine hydrochloride

Application Note: Storage and Handling Protocols for (1-Propylcyclobutyl)methanamine Hydrochloride Abstract This technical guide provides a comprehensive framework for the receipt, storage, solubilization, and handling o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Protocols for (1-Propylcyclobutyl)methanamine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the receipt, storage, solubilization, and handling of (1-Propylcyclobutyl)methanamine hydrochloride (CAS: 1384745-74-7). Designed for pharmaceutical researchers and medicinal chemists, this document synthesizes physicochemical data with field-proven laboratory standards to ensure compound integrity and experimental reproducibility. Special emphasis is placed on mitigating hygroscopic degradation and managing the potential corrosivity associated with primary amine derivatives.

Chemical Identity & Physicochemical Profile

Before initiating any experimental workflows, verify the compound's identity against the following specifications.

PropertySpecification
Compound Name (1-Propylcyclobutyl)methanamine hydrochloride
CAS Number 1384745-74-7
Molecular Formula C₈H₁₈ClN
Molecular Weight 163.69 g/mol
Physical Appearance White to off-white solid powder
Structural Features Cyclobutane ring with a propyl chain and a primary aminomethyl group; HCl salt form.[1][2][3][4][5][6]
Solubility Profile High: Water, DMSO, Methanol. Low: Hexane, Toluene.
Hygroscopicity High . The HCl salt form is prone to absorbing atmospheric moisture.[7]

Receipt and Storage Protocols

The stability of (1-Propylcyclobutyl)methanamine hydrochloride is contingent upon protecting the strained cyclobutane ring and the salt moiety from moisture-induced hydrolysis or degradation.

Critical Storage Parameters
  • Temperature: 2°C to 8°C (Refrigerated) is recommended for long-term storage (>1 month). Room temperature (20-25°C) is acceptable for short-term handling or transit.

  • Atmosphere: Inert Gas (Nitrogen or Argon) . The vial headspace must be purged before resealing.

  • Container: Amber glass vials with Teflon-lined screw caps. Secondary containment (desiccator) is required.

Workflow: Receipt to Storage

Figure 1: Logical workflow for processing incoming shipments to ensure long-term stability.

StorageWorkflow Start Shipment Receipt Inspect Visual Inspection (Check for caking/discoloration) Start->Inspect Decision Is Seal Intact? Inspect->Decision Log Log into Inventory (Date, Lot #, CAS) Decision->Log Yes Quarantine Quarantine & Test (NMR/LCMS) Decision->Quarantine No (Compromised) Desiccate Place in Secondary Container (Desiccator) Log->Desiccate Storage Store at 2-8°C Protected from Light Desiccate->Storage

Caption: Figure 1. Standard Operating Procedure (SOP) for the intake and storage of hygroscopic amine salts.

Safe Handling and Usage

Safety Alert: Primary amine salts can act as skin irritants and, in high concentrations, potential corrosives. Always consult the specific Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended when handling stock solutions.

  • Respiratory: Handle visible powder inside a chemical fume hood to prevent inhalation.

Weighing Protocol (Hygroscopic Management)
  • Equilibrate: Allow the storage vial to warm to room temperature before opening. This prevents condensation from forming on the cold solid.

  • Environment: Ideally, weigh inside a glove box under N₂. If unavailable, work quickly in a fume hood.

  • Technique: Use antistatic weighing boats. Do not return unused powder to the original stock vial to avoid cross-contamination.

  • Reseal: Immediately purge the stock vial with Nitrogen/Argon and seal with Parafilm.

Solubilization and Reconstitution

To ensure accurate dosing in biological assays or synthetic reactions, proper solubilization is critical.

Solvent Compatibility
  • DMSO (Dimethyl Sulfoxide): Preferred for biological stock solutions (typically soluble up to 50-100 mM).

  • Water: Highly soluble, but aqueous solutions are less stable long-term due to potential hydrolysis or microbial growth.

  • Methanol/Ethanol: Suitable for chemical synthesis intermediates.

Preparation of Stock Solutions
  • Calculate: Determine the mass required for the desired concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

  • Dissolve: Add the solvent in steps. Add 80% of the target volume, vortex until clear, then dilute to the final volume.

  • Aliquot: Do not freeze-thaw the bulk stock. Divide into single-use aliquots (e.g., 20-50 µL).

  • Store: Freeze aliquots at -20°C or -80°C. Stability is typically 3-6 months.

Decision Tree: Solubilization Strategy

Figure 2: Guide for selecting the appropriate solvent system based on application.

SolubilityTree Start Need to Solubilize (1-Propylcyclobutyl)methanamine HCl AppType Application Type? Start->AppType BioAssay Cell/Enzyme Assay AppType->BioAssay Biology Synthesis Chemical Synthesis AppType->Synthesis Chemistry DMSO Use DMSO (Store -20°C) BioAssay->DMSO Standard Water Use Water/Buffer (Fresh Prep Only) BioAssay->Water DMSO Sensitive Synthesis->Water Workup Organic Use MeOH/DCM (Anhydrous) Synthesis->Organic Coupling/Rxn

Caption: Figure 2. Solvent selection decision matrix based on downstream experimental requirements.

Quality Control (QC) Verification

If the compound has been stored for >6 months or shows signs of "caking" (moisture absorption), verify purity before use.

  • ¹H NMR (Proton NMR):

    • Solvent: DMSO-d₆ or D₂O.

    • Diagnostic Signals: Look for the cyclobutane ring protons (multiplets typically 1.6 - 2.2 ppm) and the propyl group signals (triplet/multiplet 0.8 - 1.4 ppm).

    • Impurity Check: Sharp singlets at 3.33 ppm (Water in DMSO) or broad peaks indicating hydrolysis.

  • LC-MS:

    • Confirm the parent ion mass [M+H]⁺ ≈ 128.1 (Free base mass) or associated adducts. Note: The HCl salt dissociates in the MS source.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71756004, (1-Propylcyclobutyl)methanamine hydrochloride. Retrieved February 14, 2026, from [Link]

Sources

Application

Application Note: Nucleophilic Substitution Protocols for (1-Propylcyclobutyl)methanamine

Topic: Reaction Conditions for Nucleophilic Substitution with (1-Propylcyclobutyl)methanamine Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Nucleophilic Substitution with (1-Propylcyclobutyl)methanamine Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Profile

(1-Propylcyclobutyl)methanamine (CAS: 959239-92-0) represents a distinct class of "neopentyl-like" primary amines utilized in medicinal chemistry to introduce lipophilic bulk and conformational rigidity.[1] Unlike simple aliphatic amines, this scaffold features a


-quaternary center (the C1 position of the cyclobutane ring).[1]

While the primary amine moiety (


) remains nucleophilic, the adjacent bulky cyclobutyl-propyl group imposes significant steric pressure  on the reaction trajectory.[1] This application note details optimized conditions for utilizing this amine as a nucleophile in 

(Alkylation) and

(Arylation) reactions, specifically addressing the challenge of preventing over-alkylation while overcoming steric retardation.
Key Reactivity Parameters
  • Nucleophilicity: Moderate to High (Primary amine).[1]

  • Steric Environment:

    
    -Quaternary hindrance. The propyl chain and cyclobutane ring create a "cone of steric exclusion" that protects the nitrogen from bulky electrophiles but allows attack on linear/planar centers.
    
  • pKa (Conjugate Acid):

    
     (Estimated based on cyclobutylmethylamine).[1]
    
  • Major Challenge: Controlling mono- vs. di-substitution and forcing reaction completion against sterically crowded electrophiles.

Mechanistic Analysis & Decision Logic

The reaction success depends on matching the solvent system and base to the electrophile's steric profile.

The "Beta-Branching" Effect

In


 reactions, the transition state is pentacoordinate.[1] For (1-Propylcyclobutyl)methanamine, the bulky group is not on the reacting carbon (the methylene), but on the adjacent carbon.[1] This allows the amine to approach electrophiles, but once the C-N bond shortens in the transition state, the propyl tail can clash with the electrophile's substituents.[1]
  • Implication: Higher temperatures (

    
    ) are often required compared to n-butylamine to overcome the entropic penalty of aligning the propyl tail away from the reaction center.[1]
    
Diagram 1: Reaction Optimization Decision Tree

ReactionLogic Start Target Reaction Electrophile Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide sp3 Carbon ArylHalide Aryl/Heteroaryl Halide (Ar-X) Electrophile->ArylHalide sp2 Carbon Cond_SN2 Protocol A: SN2 Cs2CO3 / MeCN (Stoichiometry Control) AlkylHalide->Cond_SN2 Primary/Secondary Halide Cond_SNAr Protocol B: SNAr DIPEA / DMSO (Thermal Activation) ArylHalide->Cond_SNAr Electron Deficient Ring Mono Mono-Alkylated Product Cond_SN2->Mono Biaryl N-Aryl Product Cond_SNAr->Biaryl

Caption: Decision logic for selecting reaction conditions based on electrophile hybridization. High contrast nodes indicate critical decision points.

Detailed Experimental Protocols

Protocol A: Controlled Mono-Alkylation ( )

Objective: Synthesize secondary amines while suppressing tertiary amine formation (dialkylation).

Rationale: Primary amines are more nucleophilic after the first alkylation (inductive effect of the new alkyl group).[1] To prevent dialkylation with this specific scaffold, we utilize the Cesium Effect and strict stoichiometric control.[1] Cesium creates a "naked" anion effect (if deprotonated) or simply assists in leaving group departure, while its size prevents tight ion pairing that might otherwise stall the reaction.[1]

Materials:

  • (1-Propylcyclobutyl)methanamine (1.0 equiv)[1]

  • Alkyl Halide (0.8 - 0.9 equiv) (Limiting Reagent) [1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional Finkelstein catalyst[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (1-Propylcyclobutyl)methanamine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add

    
     (2.0 mmol) in one portion. If the alkyl halide is a chloride, add TBAI (0.1 mmol) to facilitate halide exchange.[1]
    
  • Temperature Equilibration: Heat the mixture to

    
    . The steric bulk of the cyclobutyl group requires mild thermal activation to ensure the amine is in a favorable conformation.[1]
    
  • Electrophile Addition (Critical): Dissolve the Alkyl Halide (0.8 mmol, 0.8 equiv ) in MeCN (2 mL). Add this solution dropwise over 1 hour using a syringe pump or addition funnel.[1]

    • Note: Limiting the electrophile ensures that at any given moment, the concentration of unreacted primary amine is higher than the product secondary amine, statistically favoring mono-alkylation.[1]

  • Monitoring: Stir at

    
     for 4–12 hours. Monitor via LCMS.[1] Look for the 
    
    
    
    of the mono-alkylated product.[1]
  • Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate. Partition between EtOAc and saturated

    
    .[1] Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH/

    
    ).
    
Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Coupling with electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).[1]

Rationale: The steric bulk of the (1-propylcyclobutyl) group is less detrimental in


 than 

because the rate-determining step is often the addition of the nucleophile to the aromatic ring (Meisenheimer complex formation), which is driven by electronics.[1] However, the bulk does destabilize the intermediate complex.[1] Therefore, polar aprotic solvents (DMSO/NMP) are essential to stabilize the charged transition state.[1]

Materials:

  • (1-Propylcyclobutyl)methanamine (1.2 equiv)[1]

  • Heteroaryl Chloride (1.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMSO or NMP (0.5 M concentration)[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 mmol) and DMSO (2 mL).

  • Amine Addition: Add (1-Propylcyclobutyl)methanamine (1.2 mmol) and DIPEA (2.5 mmol).

  • Thermal Activation:

    • Standard Substrates: Heat to

      
      .
      
    • Deactivated Substrates: Heat to

      
      .
      
  • Reaction Monitoring: Monitor by LCMS. The reaction typically completes in 2–6 hours.[1]

    • Checkpoint: If conversion stalls at 50%, add an additional 0.5 equiv of amine and raise temperature by

      
      .[1] The bulky tail can sometimes cause "stall" due to reversible addition if the leaving group is poor.[1]
      
  • Workup (Aqueous Crash): Pour the reaction mixture into 10 volumes of ice-water.

    • Solid Product: Filter the precipitate.[1]

    • Oily Product: Extract with EtOAc (3x).[1] Wash organics with water (to remove DMSO) and brine.[1][2]

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Solvent & Base Effects Table
VariableConditionEffect on (1-Propylcyclobutyl)methanamineRecommendation
Solvent THF Poor solubility of inorganic bases; slow kinetics due to steric shielding.[1]Avoid for

.
Solvent DMSO High dielectric constant stabilizes the zwitterionic transition state.[1]Preferred for

.
Solvent MeCN Good balance of polarity and volatility.[1]Preferred for

.
Base TEA Can compete as a nucleophile (quaternization) if electrophile is very active.[1]Use DIPEA instead.
Base

"Cesium Effect" aids in mono-alkylation selectivity.[1]Preferred for Alkylation.
Diagram 2: Troubleshooting Workflow

Troubleshooting Issue Problem Detected Stall Reaction Stalls (<50% Conv.) Issue->Stall Dialk Dialkylation Observed (>10% Side Product) Issue->Dialk Sol_Stall Increase Temp +10°C Switch to NMP Stall->Sol_Stall Steric Barrier High Sol_Dialk Reduce Electrophile to 0.7 eq Dilute Reaction (0.1 M) Dialk->Sol_Dialk Amine too Nucleophilic

Caption: Troubleshooting logic for common yield-limiting factors.

References

  • Salvatore, R. N., et al. "Efficient cesium effect in the N-alkylation of primary amines."[1] Tetrahedron2001 , 57(36), 7785-7789.[1]

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry2011 , 54(10), 3451-3479.[1] (Context on use of lipophilic amines).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for base selection).

  • BenchChem. "Application Notes and Protocols for the Alkylation of Primary Amines." (General protocols for hindered amines).

Sources

Method

Application Note: Scalable Synthesis of Cyclobutyl Methanamine Derivatives

Executive Summary Cyclobutyl methanamine ( ) scaffolds are increasingly critical in medicinal chemistry as bioisosteres for phenyl rings and lipophilic spacers. They offer conformational rigidity and reduced lipophilicit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutyl methanamine (


) scaffolds are increasingly critical in medicinal chemistry as bioisosteres for phenyl rings and lipophilic spacers. They offer conformational rigidity and reduced lipophilicity (LogP) compared to their acyclic or aromatic counterparts, often improving metabolic stability ("Escape from Flatland").

However, the synthesis of these strained rings at scale presents two distinct challenges:

  • Thermodynamic Instability: The cyclobutane ring possesses significant angle strain (~26 kcal/mol), making it susceptible to ring-opening under harsh radical or thermal conditions.

  • Chemisty Selectivity: The reduction of the precursor nitriles or amides to methanamines often yields secondary amine impurities via imine condensation.

This guide details two validated, scalable protocols for synthesizing cyclobutyl methanamines: a Batch Catalytic Hydrogenation (optimized for cost/yield) and a Continuous Flow Reduction (optimized for safety profile).

Strategic Pathway Selection

The synthesis of cyclobutyl methanamine derivatives generally proceeds through one of three precursors. The selection depends on the substitution pattern of the cyclobutane ring.

Decision Matrix
  • Route A (Nitrile Reduction): Preferred for Scale. High atom economy, fewest steps from commercially available cyclobutanecarbonitrile.

  • Route B (Amide Reduction): Alternative. Used when the nitrile is inaccessible. Requires strong hydride donors (e.g., Borane-DMS) or catalytic hydrosilylation.

  • Route C (Curtius Rearrangement): Not Recommended for methanamines (yields the amine directly on the ring,

    
    , or requires homologation).
    

SynthesisStrategy Start Target: Cyclobutyl Methanamine (R-C4-CH2-NH2) Decision Select Precursor Start->Decision Nitrile Cyclobutanecarbonitrile (R-C4-CN) Decision->Nitrile Acid Cyclobutanecarboxylic Acid (R-C4-COOH) Decision->Acid MethodA Method A: Catalytic Hydrogenation (Raney Co/Ni + NH3) *Scalable & Economical* Nitrile->MethodA Batch MethodC Method C: Flow Hydrogenation (Pd/C or Raney Ni) *High Safety Profile* Nitrile->MethodC Flow Amide Cyclobutanecarboxamide (R-C4-CONH2) MethodB Method B: Hydride Reduction (LiAlH4 or Borane-DMS) *Safety Issues at Scale* Amide->MethodB Acid->Amide Amidation

Figure 1: Strategic decision tree for selecting the synthesis route. Method A and C are the focus of this guide due to scalability.

Critical Mechanistic Insight: Suppressing Dimerization

The primary failure mode in scaling nitrile reduction is the formation of the secondary amine dimer (


).

Mechanism of Failure:

  • Partial Reduction: Nitrile (

    
    ) reduces to the primary imine (
    
    
    
    ).
  • Condensation: The primary amine product (

    
    ) attacks the intermediate imine, forming a secondary imine.
    
  • Final Reduction: The secondary imine is reduced to the secondary amine impurity.

The Solution: To make this scalable, you must shift the equilibrium. Adding excess ammonia (


)  or conducting the reaction in acetic anhydride  (to trap the amine as an acetamide) prevents step 2. For methanamines, ammonia is preferred to avoid a deprotection step.

Protocol 1: Batch Catalytic Hydrogenation (Raney Cobalt)

Best for: Multi-kilogram campaigns where reactor volume is available.

Reagents & Equipment[1][2][3][4]
  • Substrate: Cyclobutanecarbonitrile derivative (1.0 equiv).

  • Catalyst: Raney® Cobalt (Type 2724) or Raney® Nickel (Type 2800). Note: Cobalt is often preferred for nitriles to improve selectivity.

  • Solvent: Methanol (7M NH3 in MeOH).

  • Hydrogen Source:

    
     gas (50 bar / 725 psi).
    
  • Equipment: High-pressure Hastelloy autoclave.

Step-by-Step Methodology
  • Catalyst Preparation: Wash Raney Cobalt (10 wt% loading relative to substrate) three times with anhydrous methanol to remove water. Safety: Raney metals are pyrophoric. Keep wet at all times.

  • Loading: Charge the autoclave with the cyclobutanecarbonitrile substrate.

  • Solvent Addition: Add 7M methanolic ammonia (10-15 volumes). The high concentration of

    
     is non-negotiable for suppressing dimers.
    
  • Pressurization: Purge reactor 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 50 bar (725 psi).
  • Reaction: Heat to 80°C. Stirring rate must be high (>1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Checkpoint: Monitor

      
       uptake. Reaction is complete when uptake plateaus.
      
  • Workup: Cool to RT. Vent

    
    . Filter catalyst through a Celite pad under 
    
    
    
    blanket (prevent ignition).
  • Purification: Concentrate filtrate. If purity <98%, convert to HCl salt by adding 4M HCl in dioxane, then recrystallize from EtOH/Et2O.

Data Specification:

Parameter Range Optimal Reason
Temperature 60–100°C 80°C Balance rate vs. ring strain stability.
Pressure 20–80 bar 50 bar High pressure favors primary amine.

| Ammonia | 2–10 equiv | 5+ equiv | Suppresses secondary amine formation. |

Protocol 2: Continuous Flow Hydrogenation

Best for: Hazardous nitriles, minimizing inventory of high-pressure gas, and "on-demand" synthesis.

Flow chemistry mitigates the safety risks of handling large volumes of pressurized hydrogen and pyrophoric catalysts.

Experimental Setup
  • Reactor: H-Cube Pro™ or Vapourtec R-Series with gas module.

  • Cartridge: CatCart® packed with Raney Ni or 10% Pd/C.

  • Solvent: Ethanol/Ammonia (10:1 ratio).

Workflow
  • Solution Prep: Dissolve cyclobutanecarbonitrile (0.1 M) in EtOH containing 10% aqueous ammonia.

  • System Priming: Prime the reactor with solvent at 1.0 mL/min.

  • Parameter Setting:

    • Temperature: 90°C

    • Pressure: 60 bar (

      
       generated in situ or fed from cylinder)
      
    • Flow Rate: 0.5 – 1.0 mL/min (Residence time ~ 2-4 mins).

  • Execution: Pump substrate solution through the catalyst cartridge.

  • Collection: Collect output through a back-pressure regulator (BPR) set to 70 bar to keep hydrogen in solution.

  • Analysis: In-line IR or offline GC-MS to monitor disappearance of nitrile peak (~2240 cm⁻¹).

FlowProcess Feed Feed Solution (Nitrile + NH3/EtOH) Pump HPLC Pump (1.0 mL/min) Feed->Pump Mixer Gas-Liquid Mixer (H2 Input) Pump->Mixer Reactor Packed Bed Reactor (Raney Ni @ 90°C) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (70 bar) Reactor->BPR Product Collection (Cyclobutyl Methanamine) BPR->Product

Figure 2: Continuous flow hydrogenation workflow. The packed bed design maximizes catalyst surface area contact.

Analytical & Safety Controls

Safety: Cyclobutane Ring Strain

While cyclobutanes are stable under standard hydrogenation conditions, avoid radical initiators or temperatures >150°C, which can trigger ring-opening to linear butenes.

  • Validation: Check NMR for vinylic protons (5.0–6.0 ppm) indicating ring opening.

Analytical Checkpoints (Self-Validating System)
  • IR Spectroscopy: Disappearance of the sharp Nitrile stretch at 2240 cm⁻¹ .

  • GC-MS / LC-MS:

    • Target Mass:

      
      
      
    • Impurity Mass:

      
       (Secondary amine dimer).
      
  • NMR (

    
    ): 
    
    • Product: Doublet at

      
       2.6–2.8 ppm (
      
      
      
      ).
    • Precursor: Multiplet shifts significantly upon reduction.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Incomplete Poisoned CatalystWash catalyst with dilute acetic acid or replace. Ensure substrate is sulfur-free.
Secondary Amine (>5%) Insufficient AmmoniaIncrease

concentration or switch to Raney Cobalt.
Ring Opening Temperature too highReduce T < 90°C; check for radical impurities.

References

  • Gomez, M. et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.[1] Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Almac Group. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Retrieved from [Link]

  • Vapourtec. (2023). Continuous Flow Synthesis of Cyclobutenes Using LED Technology. Retrieved from [Link]

  • Liu, W. et al. (2021).[2] Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst.[2] ChemRxiv. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for (1-Propylcyclobutyl)methanamine HCl

Diagnostic & Mechanism: Why Won't It Dissolve? The Core Issue: You are attempting to dissolve an ionic crystal lattice ( ) in a moderately polar, aprotic solvent (DCM).

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Mechanism: Why Won't It Dissolve?

The Core Issue: You are attempting to dissolve an ionic crystal lattice (


) in a moderately polar, aprotic solvent (DCM).
  • Lattice Energy vs. Solvation Energy: The hydrochloride salt form creates a strong ionic lattice held together by electrostatic forces. DCM has a dielectric constant (

    
    ) of 
    
    
    
    and a dipole moment of 1.6 D. While DCM is excellent for dissolving lipophilic organic molecules, it lacks the polarity and hydrogen-bonding capability required to overcome the high lattice energy of the ammonium chloride salt.
  • The "Propyl" Factor: While the propyl group and cyclobutyl ring add lipophilicity (logP increase), the ionic headgroup (

    
    ) dominates the solubility profile in aprotic solvents. The hydrophobic surface area is insufficient to "drag" the ionic head into pure DCM.
    

Immediate Action: Do not heat the suspension aggressively. DCM has a low boiling point (39.6°C), and heating will not significantly improve the solubility of the salt species and increases the risk of solvent loss or pressure buildup.

Decision Matrix: Select Your Protocol

Choose the protocol that matches your experimental goal.

SolubilizationStrategy Start Goal: Dissolve (1-Propylcyclobutyl) methanamine HCl in DCM Decision What is the downstream application? Start->Decision Reaction Chemical Synthesis (e.g., Amide Coupling) Decision->Reaction Synthesis Isolation Purification / Extraction (Obtaining pure material) Decision->Isolation Purification Analysis Analysis (NMR/LCMS) (Keeping salt form) Decision->Analysis Analytics ProtA Protocol A: In-Situ Neutralization (Add DIPEA/TEA) Reaction->ProtA ProtB Protocol B: Biphasic Free-Basing (NaOH Wash) Isolation->ProtB ProtC Protocol C: Polar Co-Solvent (Add MeOH) Analysis->ProtC

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental intent.

Protocol A: In-Situ Neutralization (For Chemical Synthesis)

Use Case: You need the amine to react with an electrophile (e.g., acid chloride, activated ester) in DCM.

The Logic: You do not need the salt to dissolve; you need the free amine to be available for reaction. Adding a tertiary non-nucleophilic base liberates the free amine in equilibrium, which is highly soluble in DCM.

Step-by-Step:

  • Suspend the (1-Propylcyclobutyl)methanamine HCl in DCM (Concentration: 0.1 – 0.5 M).

  • Add 3.0 equivalents of

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
    • Note: The solution may remain slightly cloudy initially due to the formation of DIPEA·HCl or TEA·HCl salts, but the reactive free amine is now in solution.

  • Add your electrophile.

  • Reaction Monitoring: As the reaction proceeds, the suspension often clears or changes form as the amine is consumed.

Critical Check: Ensure your base (DIPEA) is dry. Water content can hydrolyze sensitive electrophiles.

Protocol B: Biphasic Free-Basing (For Isolation/Purification)

Use Case: You need a homogeneous DCM solution of the starting material for transfer or purification.

The Logic: Permanently convert the salt to the neutral "free base" form. The neutral amine is lipophilic and will partition instantly into DCM.

Step-by-Step:

  • Dissolution (Aqueous): Dissolve the HCl salt in a minimum amount of water (or 1M NaOH if the salt is stubborn).

  • Basification: Adjust pH to >11 using 1M NaOH or saturated

    
    .
    
    • Indicator: The solution will likely become cloudy or oily as the free amine separates from water.

  • Extraction: Add DCM (equal volume to aqueous phase). Shake vigorously and vent.

  • Separation: Collect the lower organic layer (DCM).

  • Drying: Dry the DCM layer over anhydrous

    
     or 
    
    
    
    .
  • Filtration: Filter off the drying agent.

    • Result: You now have a clear solution of (1-Propylcyclobutyl)methanamine (free base) in DCM.

FreeBasing Salt Amine HCl Salt (Solid) Mix Biphasic Mixture (pH > 11) Salt->Mix Water Water/NaOH Water->Mix Sep Phase Separation Mix->Sep AqLayer Aqueous Layer (Discard NaCl) Sep->AqLayer OrgLayer DCM Layer (Contains Free Amine) Sep->OrgLayer

Figure 2: Workflow for converting the HCl salt to the DCM-soluble free base.

Protocol C: Co-Solvent Systems (For Analysis/Chromatography)

Use Case: You must maintain the HCl salt form (e.g., for LCMS standards or specific crystallizations) but need it in solution.

The Logic: DCM alone cannot solvate the ions. Methanol (MeOH) is a polar protic solvent (


) that solvates ions well and is miscible with DCM.

Recommended Solvent Systems:

Solvent System (v/v)Solubility PredictionApplication
100% DCM InsolubleN/A
95:5 DCM:MeOH Sparingly SolubleTLC / Flash Chromatography
90:10 DCM:MeOH Soluble Standard Chromatography / NMR
80:20 DCM:MeOH Highly SolubleTransferring stubborn salts

Troubleshooting:

  • Cloudiness: If 10% MeOH does not clear the solution, add MeOH dropwise until clear, or sonicate for 5 minutes.

  • Reactivity Warning: Avoid leaving primary amines in DCM for extended periods (days/weeks). Although slow, primary amines can react with DCM to form aminals or quaternary ammonium salts (Menschutkin reaction) [1].

Frequently Asked Questions (FAQ)

Q: Can I use heat to dissolve the salt in pure DCM? A: No. The boiling point of DCM is 39.6°C. Heating provides minimal thermodynamic advantage for dissolving ionic salts in non-polar media and creates a safety hazard (pressure/vapor). Use Protocol B or C.

Q: Will the free base be volatile? A: Yes, potentially. Small cycloalkyl amines can be volatile. When removing DCM from the free base (Protocol B), do not use high vacuum (< 10 mbar) for extended periods or heat the water bath above 30°C. Rotovap carefully.

Q: Why not use DMSO or DMF? A: While DMSO and DMF will dissolve the salt, they are high-boiling and difficult to remove. If you need the compound in DCM eventually, using a DCM:MeOH co-solvent is superior for ease of handling.

Q: I need to run an NMR. Which solvent should I use? A:

  • For the Salt: Use

    
     (Methanol-d4) or DMSO-d6. Do not try to force it into 
    
    
    
    .
  • For the Free Base:

    
     or 
    
    
    
    work perfectly.

References

  • Nolan, P. F. (1983). Bretherick's Handbook of Reactive Chemical Hazards. Butterworths. (See also: Org. Process Res. Dev.
  • Solvent Properties & Selection: Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1] Link

  • Amide Coupling Solvents: MacMillan, D. S., et al. (2013).[1] "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 15, 596-600.[1] Link

  • General Solubility Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acidity, Basicity, and pKa).

Sources

Optimization

Removing impurities from (1-Propylcyclobutyl)methanamine hydrochloride synthesis

Ticket ID: #CB-AMINE-PURITY-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CB-AMINE-PURITY-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Impurity Profiling & Removal Strategies[1]

Introduction: The "Neopentyl" Challenge

Welcome to the technical support hub. You are likely encountering difficulties with the synthesis of (1-Propylcyclobutyl)methanamine hydrochloride .

From an application scientist's perspective, this molecule presents a classic "neopentyl-like" steric challenge.[1] The amine nitrogen is attached to a methylene group (-CH2-), which is attached to a quaternary carbon (the cyclobutane ring with a propyl chain).[1]

Why this matters:

  • Steric Hindrance: The quaternary center blocks nucleophilic attack during the precursor reduction (usually a nitrile or amide), leading to incomplete conversion .[1]

  • Condensation Risks: Slower reduction kinetics increase the residence time of the highly reactive imine intermediate, promoting dimerization into the secondary amine .[1]

  • Salt Hygroscopicity: Cyclobutane amines are often waxy or hygroscopic salts, making crystallization difficult without precise solvent systems.[1]

Module 1: Diagnostic Workflow

Before attempting purification, use this decision tree to identify your specific impurity profile based on your analytical data (NMR/HPLC).

DiagnosticFlow Start Analyze Crude HCl Salt (1H NMR / HPLC) CheckDimer Impurity: Secondary Amine? (Dimer > 5%) Start->CheckDimer CheckNitrile Impurity: Unreacted Nitrile? (Signal ~2240 cm-1) CheckDimer->CheckNitrile No Sol_AcidBase Solution: pH-Swing Extraction (Exploit pKa diff) CheckDimer->Sol_AcidBase Yes CheckColor Issue: Colored/Sticky Solid? CheckNitrile->CheckColor No Sol_Column Solution: Flash Chromatography (DCM/MeOH/NH3) CheckNitrile->Sol_Column Yes (Hard to separate) CheckColor->Sol_AcidBase Trace impurities Sol_Recryst Solution: Anhydrous Recrystallization (IPA/EtOAc) CheckColor->Sol_Recryst Yes

Figure 1: Diagnostic logic for selecting the correct purification strategy based on impurity profile.

Module 2: Troubleshooting Specific Impurities

Issue A: The "Dimer" (Secondary Amine)

Symptom: Mass spec shows a large peak at [2M - NH3] or NMR shows broadening alkyl peaks. Cause: During the reduction of 1-propylcyclobutanecarbonitrile, the newly formed primary amine reacts with the intermediate imine to form a secondary amine (dimer). This is chemically driven by the slow reduction kinetics at the hindered quaternary center.[1]

Q: How do I remove the secondary amine without a column? A: You can exploit the basicity difference (pKa) or solubility.[1]

  • The "Salting Out" Method: The secondary amine HCl salt is often less soluble in water/brine than the primary amine HCl.[1]

    • Protocol: Dissolve crude salt in minimum hot water.[1] Cool to 0°C. If a precipitate forms rapidly, it may be the secondary amine (filter it off).[1] The primary amine remains in the mother liquor.[1]

  • The "Acetic Anhydride" Trick (Destructive): If you cannot separate them, add 1.1 equivalents (relative to the impurity) of acetic anhydride to the free base mixture. This converts the primary amine to an amide (bad!) but also the secondary amine to an amide. However, for this specific hindered primary amine, you can selectively acetylate the less hindered impurities if the conditions are controlled, but this is risky.[1]

  • Prevention (Better than Cure): If you resynthesize, add Ammonia (NH3) or Ammonium Hydroxide to the reduction mixture (especially if using Raney Ni/H2). This shifts the equilibrium away from dimer formation [1].[1]

Issue B: Unreacted Nitrile / Intermediate Imine

Symptom: IR stretch at ~2240 cm⁻¹ (Nitrile) or ~1640 cm⁻¹ (Imine). Cause: The propyl group at position 1 creates a "neopentyl" barrier.[1] Standard LiAlH4 reductions at 0°C may stall.[1]

Q: Can I just wash the nitrile away? A: Yes. The nitrile is non-basic.[1]

  • Protocol:

    • Suspend the crude reaction mixture (after quenching) in dilute aqueous HCl (pH 2).

    • The Amine goes into the water layer.[1] The Nitrile remains organic.[1][2][3][4]

    • Wash the aqueous layer 3x with Ethyl Acetate or Ether (removes Nitrile).[1]

    • Basify aqueous layer (pH > 12) with NaOH.[1]

    • Extract the pure Amine into DCM or Ether.[1]

Module 3: Validated Purification Protocol

If your crude material is >85% pure but colored or contains salts, follow this Self-Validating Recrystallization System .

Reagents Required
  • Solvent A: 2-Propanol (Isopropanol, IPA) - Dissolves product when hot.[1]

  • Solvent B: Ethyl Acetate (EtOAc) or Diethyl Ether - Anti-solvent.[1]

  • Validation: Melting point apparatus or HPLC.

Step-by-Step Procedure
  • Free Base Liberation (Critical Pre-step):

    • If the crude HCl salt is sticky/brown, do not recrystallize directly.[1]

    • Partition between DCM and 1M NaOH . Dry organic layer (Na2SO4) and evaporate to get the Free Base Oil.

    • Redissolve oil in dry Diethyl Ether.[1] Add 2M HCl in Ether dropwise.[1]

    • Observation: A white precipitate should form.[1] If it oils out, your ether is wet.[1]

  • The Recrystallization (for the Salt):

    • Dissolution: Place the crude HCl salt in a flask. Add boiling IPA dropwise.[1] Swirl constantly. Stop exactly when the solid dissolves.[1]

    • The Polish: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.[1]

    • Precipitation: Remove from heat.[1] Add EtOAc (approx. equal volume to IPA) slowly while the solution is still warm.[1]

    • Crystallization: Let it cool to Room Temp (20°C) slowly, then move to a fridge (4°C) for 4 hours.

    • Do not freeze immediately: Rapid cooling traps impurities.[1]

  • Validation Check:

    • Filter the white crystals.[1]

    • Test: Check solubility in water. It should be clear and colorless.

    • Test: 1H NMR (D2O). The propyl methyl triplet (approx 0.9 ppm) and cyclobutane multiplet (1.7-2.2 ppm) should be distinct.[1] Integration of the CH2-N protons (approx 3.0 ppm) should match 2H exactly relative to the propyl group.[1]

Data Summary: Solvent Selection Guide

Solvent SystemApplicationRisk Factor
Ethanol / Ether Standard recrystallizationHigh: Ethanol is hygroscopic; wet salt becomes an oil.[1]
IPA / EtOAc Recommended. Good balance of polarity.[1]Low: IPA is easier to dry than Ethanol.[1]
Acetonitrile Slurry wash (trituration)Medium: Good for removing non-polar impurities, but dissolves some salt.[1]
Water / Acetone Removing inorganic salts (NaCl/Al salts)High: Recovery yield is often poor due to high water solubility.[1]

References

  • Catalytic Hydrogenation of Nitriles

    • Source: "Reduction of Nitriles to Primary Amines."[1][2][5][6] Common Organic Chemistry.

    • Context: Explains the mechanism of secondary amine formation and the use of Ammonia to suppress it.[3]

    • URL:[Link]

  • Synthesis of Primary Amines (Nitrile Reduction)

    • Source: "Synthesis of Primary Amines - Reduction of Nitriles."[1][5][6] Chemistry LibreTexts.

    • Context: General mechanisms for LiAlH4 reduction and imine intermediates.[1]

    • URL:[Link]

  • Purification of Amine Salts

    • Source: "Purification of organic hydrochloride salt?" ResearchGate.[1][2]

    • Context: Expert discussions on solvent choices (IPA/Et2O) for purifying hygroscopic amine salts.
    • URL:[Link]

  • Compound Data (Cyclobutane derivatives)

    • Source: "Cyclobutanemethanamine, hydrochloride (1:1)."[1] CymitQuimica.

    • Context: Physical properties and solubility data for the base cyclobutane structure.[1]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic (1-Propylcyclobutyl)methanamine Salts

This guide serves as a specialized technical support resource for researchers working with (1-Propylcyclobutyl)methanamine salts , specifically addressing the common challenge of hygroscopicity. Technical Overview: The H...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (1-Propylcyclobutyl)methanamine salts , specifically addressing the common challenge of hygroscopicity.

Technical Overview: The Hygroscopicity Mechanism

User Question: Why does my (1-Propylcyclobutyl)methanamine hydrochloride turn into a sticky oil within minutes of exposure to air?

Scientist's Analysis: The hydrochloride salt of (1-Propylcyclobutyl)methanamine (CAS 1384745-74-7) exhibits significant deliquescence. This is driven by a thermodynamic imbalance where the lattice energy of the crystal is lower than the hydration energy gained by interacting with atmospheric moisture.

  • Structural Cause: The cyclobutyl ring creates a "puckered" steric bulk that can disrupt efficient crystal packing. When combined with a small, high-charge density counterion like chloride (

    
    ), the resulting lattice often has voids or weak inter-ionic interactions.
    
  • The Result: Water molecules easily penetrate the lattice, coordinating with the ammonium cation (

    
    ) and the chloride anion. Once a critical relative humidity (RH) is reached (often 
    
    
    
    for such salts), the solid dissolves in its own absorbed water, forming a concentrated solution (oil).

Immediate Troubleshooting: "My Sample is Wet"

Issue: User reports the white powder has become a gummy paste or clear oil.

Protocol A: Rescue and Redrying (The "Azeotropic Reset")

Do not simply place the oil in a vacuum oven; this often leads to a "glass" or foam that traps solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the oily residue completely in a minimum amount of anhydrous Methanol or Ethanol .

  • Azeotropic Solvent Addition: Add 10 volumes (relative to the alcohol) of Toluene or Heptane .

    • Why? Toluene forms a positive azeotrope with water and alcohols, allowing efficient removal of moisture at lower temperatures.

  • Rotary Evaporation:

    • Bath Temperature:

      
      .
      
    • Vacuum: Ramp slowly to prevent bumping.

    • Endpoint: Evaporate until a solid precipitates.

  • Final Drying:

    • Transfer the solid to a vacuum drying pistol or Schlenk flask.[1]

    • Dry under high vacuum (

      
      ) at 
      
      
      
      for 12-24 hours, preferably with
      
      
      as a desiccant trap.

Strategic Optimization: Salt Selection Guide

User Question: I need a solid form for animal dosing. The HCl salt is too unstable. What are my alternatives?

Scientist's Recommendation: If the HCl salt is unmanageable, you must disrupt the hydration thermodynamics by selecting a counterion that increases lattice energy or hydrophobicity.

Comparative Salt Data Table:

Salt FormCounterionHygroscopicity RiskMelting Point TrendRecommended For
Hydrochloride

High (Deliquescent)Low-MediumInitial synthesis; Solution-based assays
Hemifumarate

Low HighSolid formulations; Long-term storage
Tosylate

Low-Medium HighCrystallization purification
Tartrate

Medium MediumChiral resolution (if applicable)
Workflow: Salt Switching Protocol

To convert the hygroscopic HCl salt to a stable Hemifumarate:

  • Free Basing: Suspend HCl salt in MTBE (Methyl tert-butyl ether) and treat with

    
    . Separate organic layer, dry over 
    
    
    
    , and filter.
  • Acid Addition: Dissolve the free amine in 2-Propanol (IPA).

  • Crystallization: Add 0.5 equivalents of Fumaric acid (dissolved in hot IPA).

  • Cooling: Allow slow cooling to induce crystallization of the Hemifumarate salt.

Analytical Verification

User Question: How do I prove my drying protocol worked?

Validation System: Trust but verify. A visual check is insufficient.

  • TGA (Thermogravimetric Analysis): Look for weight loss

    
    . A sharp drop implies surface water; a gradual drop implies channel hydrates.
    
  • KF (Karl Fischer Titration): The gold standard. For this compound, use a coulometric KF titration with a methanol-free solvent system (if the amine reacts with methanol, though primary amines are usually safe, adding salicylic acid buffers the pH).

Visual Decision Guides

Diagram 1: Handling & Rescue Workflow

Caption: Decision tree for managing (1-Propylcyclobutyl)methanamine salts based on physical state.

HandlingWorkflow Start Inspect Sample State DryPowder Free Flowing Powder Start->DryPowder Sticky Sticky/Clumped Start->Sticky Liquid Oily/Deliquesced Start->Liquid Action_Store Store: Desiccator/Inert Gas (Argon flush required) DryPowder->Action_Store Action_Dry Vacuum Dry: <1 mbar, 24h, 40°C Sticky->Action_Dry Action_Azeotrope Azeotropic Reset: Dissolve (MeOH) -> Add Toluene -> Rotovap Liquid->Action_Azeotrope Action_Dry->Action_Store If successful Action_Dry->Action_Azeotrope If fails Action_Azeotrope->Action_Store Recovered Solid Action_SaltSwitch Switch Counterion: Convert to Fumarate or Tosylate Action_Azeotrope->Action_SaltSwitch Recurrent Issue

Diagram 2: Hygroscopicity Mechanism

Caption: Thermodynamic cycle illustrating why the HCl salt absorbs moisture.

Mechanism Solid Crystalline Solid (Lattice Energy) Gas Gaseous Ions Solid->Gas Endothermic (+dH_lattice) Solution Aqueous Solution (Hydration Energy) Solid->Solution Dissolution (If |Hydration| > |Lattice|) Gas->Solution Exothermic (-dH_hydration)

Frequently Asked Questions (FAQs)

Q: Can I use silica gel desiccants for storage? A: Yes, but with caution. Silica gel is acidic. For long-term storage of amine salts, it is safer to use molecular sieves (4Å) or


  (physically separated in a desiccator) to prevent any potential acid-base vapor interaction, although HCl salts are generally stable to acidic desiccants.

Q: I need to weigh 5 mg for an assay, but it gains weight on the balance. What do I do? A: This is a common error source.

  • Do not weigh by target mass.

  • Difference Weighing: Weigh the closed vial, remove an approximate amount, close the vial, and weigh again. The loss in mass is your sample weight.

  • Solution Stock: Prepare a concentrated stock solution in DMSO or Water immediately, determine the concentration, and volumetric dispense for assays.

Q: Why is the "propyl" chain relevant to hygroscopicity? A: The propyl chain adds lipophilicity, but the cyclobutyl group is the structural key. Cyclobutane rings are rigid and puckered. This rigidity can prevent the "tight" packing seen in linear alkyl chains, creating lattice voids that accommodate water molecules [1].

References

  • PubChem. (2025).[2][3] (1-Propylcyclobutyl)methanamine hydrochloride.[4][5] National Library of Medicine.[2] Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).

Sources

Optimization

Purification techniques for cyclobutyl amine intermediates

Welcome to the Cyclobutyl Amine Technical Support Center . This interface is designed for researchers encountering specific isolation and purification challenges with cyclobutyl amine intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclobutyl Amine Technical Support Center .

This interface is designed for researchers encountering specific isolation and purification challenges with cyclobutyl amine intermediates. These small, strained-ring systems present a "perfect storm" of purification difficulties: they are often volatile , UV-inactive , and highly basic , leading to significant loss of material during standard workups.

Module 1: The "Disappearing Product" Phenomenon

Issue: “I performed an extraction with DCM, dried over MgSO4, and concentrated on the rotavap. My flask is now empty or contains only a trace of oil.”

Diagnosis: Volatility Loss. Cyclobutylamine (free base) has a boiling point of ~81°C. However, it forms azeotropes with common solvents, and its high vapor pressure means it is easily co-distilled during rotary evaporation, even at moderate vacuums.

The Solution: The "Salt-Lock" Protocol

Do not concentrate the free base to dryness. Instead, convert it to a non-volatile salt immediately after phase separation and before evaporation.

Step-by-Step Protocol:

  • Extraction: Perform your standard workup (e.g., quench reaction, extract into Et2O or DCM).

  • Drying: Dry the organic phase over Na2SO4 (avoid MgSO4 if the amine is very polar, as it can adsorb to the salts).

  • Acidification:

    • Option A (Anhydrous): Add 2M HCl in Diethyl Ether dropwise to your organic layer. The amine hydrochloride will precipitate instantly as a white solid.

    • Option B (Aqueous): If the salt is soluble in the organic phase, wash the organic layer with 1M aqueous HCl. The amine will transfer to the aqueous layer. Discard the organics.

  • Isolation:

    • For Option A: Filter the solid.[1][2] This is your stable, non-volatile product.

    • For Option B: Lyophilize (freeze-dry) the aqueous layer. Do not rotavap aqueous acid at high heat.

Data: Volatility Comparison

Form Boiling/Melting Point Volatility Risk Storage Stability
Free Base ~81°C (Liquid) High (Co-distills) Low (Absorbs CO2)
HCl Salt >180°C (Solid) None High

| Tosylate | >150°C (Solid) | None | High |

Module 2: Chromatography Troubleshooting

Issue: “My product streaks from the baseline to the solvent front on silica gel, or it stays stuck at the baseline despite high polarity.”

Diagnosis: Silanol Tailing. Cyclobutyl amines are strong bases. They hydrogen-bond aggressively with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing peak broadening (tailing) and irreversible adsorption.

The Solution: Competitive Binding Strategy

You must introduce a "sacrificial" base to the mobile phase to occupy the silanol sites, allowing your amine to elute freely.

Troubleshooting Decision Tree:

ChromatographyLogic Start Start: Tailing on Silica TLC CheckMod Is Mobile Phase Modified? Start->CheckMod AddTEA Add 1-3% Triethylamine (TEA) or 1% NH4OH CheckMod->AddTEA No CheckStationary Is Separation Still Poor? CheckMod->CheckStationary Yes AddTEA->CheckStationary SwitchStationary Switch Stationary Phase CheckStationary->SwitchStationary Yes Success Sharp Peak Shape Achieved CheckStationary->Success No BasicAlumina Option A: Basic Alumina SwitchStationary->BasicAlumina AmineSilica Option B: Amine-Funct. Silica (e.g., KP-NH) SwitchStationary->AmineSilica

Figure 1: Decision logic for overcoming amine interactions with silica stationary phases.

Protocol: The "TEA-Doped" Column

  • Slurry Preparation: When packing the column, add 1% Triethylamine (TEA) to your slurry solvent (e.g., Hexane/TEA).

  • Eluent: Maintain 1% TEA in your running mobile phase (e.g., 5% MeOH / 94% DCM / 1% TEA).

  • Post-Column: The TEA will co-elute with your product. You must remove it.

    • Removal: Dissolve the combined fractions in DCM and wash with saturated NaHCO3 (removes TEA salts) or simply rely on the high volatility of TEA (BP 89°C) during vacuum drying, though trace smell often remains.

Module 3: Visualization (The "Invisible" Spot)

Issue: “I know my compound is there, but the TLC plate looks blank under UV light (254 nm).”

Diagnosis: Lack of Chromophore. The cyclobutane ring and the amine group do not absorb UV light significantly. You cannot rely on UV detection.

The Solution: Chemical Staining

You must use a destructive stain that reacts specifically with the nitrogen.

Recommended Stains:

StainTargetAppearancePreparation Recipe
Ninhydrin Primary/Secondary AminesPurple/Blue spots1.5g Ninhydrin + 100mL n-Butanol + 3mL Acetic Acid.
KMnO4 Universal OxidizableYellow spots on Pink1.5g KMnO4 + 10g K2CO3 + 1.25mL 10% NaOH + 200mL Water.
Iodine Chamber Universal LipophilicBrown spotsPlace TLC plate in a jar with solid Iodine crystals.

The Ninhydrin Protocol (Gold Standard):

  • Run the TLC plate.[3][4]

  • Dip the plate quickly into the Ninhydrin solution.

  • Critical Step: Heat the plate with a heat gun at ~150°C.

  • Observation: Cyclobutyl amine will appear as a distinct purple/red spot within 10-30 seconds.

    • Note: If the spot is yellow, it may indicate a secondary amine or ring interference, but for simple cyclobutyl amines, expect purple (Ruhemann’s purple complex).

Module 4: Synthesis & Stability Workflow

Issue: “My amine degrades upon storage.”

Diagnosis: Oxidation and Carbamate Formation. Small cyclic amines react with atmospheric CO2 to form carbamates (white crust on the flask) and can oxidize over time.

Workflow Diagram:

SynthesisWorkflow Reaction Crude Reaction Mixture Extract Extraction (DCM or Et2O) Reaction->Extract SaltForm Add HCl in Dioxane/Ether Extract->SaltForm Prevent Volatility Filter Filtration SaltForm->Filter Storage Store as Solid Salt (Stable) Filter->Storage FreeBase Regenerate Free Base (aq. NaOH) Storage->FreeBase Just before use

Figure 2: Recommended workflow for isolating and storing volatile cyclobutyl amines.

References

  • Organic Syntheses , Coll. Vol. 5, p. 273 (1973); Vol. 44, p. 29 (1964). Cyclobutylamine.[5][6][7] (Describes the classic isolation via steam distillation and HCl salt formation).[5]

  • Biotage Technical Guide . Strategies for Flash Chromatography of Amines. (Details the interaction between amines and silanols and the use of amine-functionalized silica).

  • Welch Materials Technical Note . Triethylamine as a Mobile Phase Additive. (Explains the mechanism of silanol suppression using TEA).

  • BenchChem Technical Guide . Ninhydrin's Reactivity with Amines. (Provides the mechanism and recipes for Ninhydrin staining).

  • National Institutes of Health (PMC) . Trichloroacetic acid fueled practical amine purifications. (Alternative purification strategies for volatile amines).

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

(1-Propylcyclobutyl)methanamine Hydrochloride: Proper Disposal Procedures

[1][2] Part 1: Emergency Quick Reference ParameterCritical Action / Status Primary Hazard Irritant / Potential Toxicity. Treat as a hazardous organic solid.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Emergency Quick Reference
ParameterCritical Action / Status
Primary Hazard Irritant / Potential Toxicity. Treat as a hazardous organic solid.
Waste Stream Solid Chemical Waste (Incineration). Do NOT flush down drains.[1]
Incompatibility Strong Oxidizers (e.g., Nitric Acid, Permanganates), Strong Bases (liberates volatile amine).
Spill Response Dry Sweep/Scoop. Avoid generating dust. Do not use water initially (hygroscopic).
PPE Nitrile gloves (double-glove recommended), safety goggles, lab coat.
Part 2: Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its chemical behavior.[1][2][3][4] (1-Propylcyclobutyl)methanamine hydrochloride is a primary amine salt incorporating a strained cyclobutane ring.

1. The Hydrochloride Salt Factor: As an HCl salt, this compound is significantly more stable and less volatile than its free base counterpart. However, it is likely hygroscopic .

  • Operational Insight: Exposure to humid air will cause the solid to clump or liquefy (deliquesce). Waste containers must be sealed immediately after use to prevent the formation of a corrosive, viscous sludge that is difficult to transfer.

2. The Cyclobutane Ring Factor: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While kinetically stable under standard storage conditions, this internal energy increases the heat of combustion during incineration.

  • Disposal Implication: Ensure this compound is not mixed with other high-energy compounds (e.g., azides, peroxides) in the same waste drum to maintain a predictable caloric value for the incinerator.

3. The Amine Factor: Primary amines can react with nitrosating agents (nitrites/nitrates) to form nitrosamines, which are potent carcinogens.

  • Segregation Rule:NEVER co-mingle this waste with oxidizing acids or nitrate salts.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Preferred Method)

Use this protocol for expired solids or synthesis byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the salt is damp, as the acidic nature of the hydrochloride can corrode metal.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write out "(1-Propylcyclobutyl)methanamine hydrochloride." Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Transfer: Transfer the solid using a plastic spatula. If the material has clumped due to moisture, do not chip at it with force (dust risk). Dissolve it using a minimal amount of methanol and move to Protocol B.

  • Secondary Containment: Place the sealed container into a clear plastic bag (zip-lock) before placing it in the satellite accumulation area. This protects the label from solvent splashes in the waste area.

Protocol B: Liquid Waste (Solutions)

Use this protocol if the compound is dissolved in reaction solvents (e.g., DCM, Methanol, Water).

  • Stream Identification:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.

    • Aqueous Stream: If dissolved in water/buffers. Note: Do not adjust pH to basic; keep it as the stable salt.

  • Segregation: Ensure the liquid waste container does not contain strong oxidizers.[2][5]

  • Labeling: List the solvent as the primary constituent and the amine salt as a trace contaminant (<5%).

Protocol C: Empty Container Management

Regulatory Requirement: RCRA "RCRA Empty" Standard.

  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Methanol or Water recommended).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (Protocol B).

  • Defacing: Cross out the original label. Mark "EMPTY" clearly on the bottle.

  • Disposal: Place the clean, uncapped bottle in the glass recycling or trash, depending on local facility rules.

Part 4: Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of (1-Propylcyclobutyl)methanamine hydrochloride.

DisposalWorkflow Start Start: Waste Assessment StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo Aqueous Aqueous (Water, Buffer) SolventCheck->Aqueous HaloAction Halogenated Waste Stream Halo->HaloAction NonHaloAction Organic Waste Stream NonHalo->NonHaloAction AqAction Aqueous Waste Stream (Do NOT Drain Dispose) Aqueous->AqAction

Figure 1: Decision tree for segregating (1-Propylcyclobutyl)methanamine HCl waste streams.

Part 5: References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[8][9]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[10] 29 CFR 1910.1200.[10]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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